molecular formula C21H19ClN2O3S B2414001 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421521-96-1

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2414001
CAS No.: 1421521-96-1
M. Wt: 414.9
InChI Key: MFHLLTRGHKLIFL-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a sophisticated small molecule designed for advanced chemical and pharmacological research. This compound features a unique hybrid structure that integrates a 2-chlorophenyl-substituted 4-methylthiazole core, a moiety often associated with diverse biological activities in medicinal chemistry, linked via a carboxamide bridge to a 3-methyl-2,3-dihydrobenzo[b][1,4]dioxine system, a privileged scaffold known for its presence in various bioactive molecules. The specific molecular architecture of this reagent suggests potential for application as a key intermediate in organic synthesis and as a candidate for high-throughput screening in drug discovery campaigns. Researchers can leverage this compound in the development of novel therapeutic agents, particularly for probing biological pathways where related thiazole and 1,4-dioxane derivatives have shown relevance. Its mechanism of action is not predefined and requires empirical determination, offering a valuable tool for investigating novel structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-12-18(28-21(24-12)14-7-3-4-8-15(14)22)11-23-20(25)19-13(2)26-16-9-5-6-10-17(16)27-19/h3-10,13,19H,11H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHLLTRGHKLIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N=C(S3)C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibits various biological activities:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated effective inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating a potent dose-response relationship.
  • Antimicrobial Properties : It has been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed significant inhibition of bacterial growth against pathogens like Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity in therapeutic contexts.

Research Findings and Case Studies

A number of studies have explored the applications of this compound. Below is a summary of notable findings:

StudyFindings
Study 1Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli at low concentrations.
Study 2Showed cytotoxic effects on cancer cell lines (e.g., MCF-7) with an IC50 value indicating effective dose-response relationship.
Study 3Investigated the compound's ability to modulate specific signaling pathways involved in apoptosis, suggesting potential use in cancer therapy.

Pharmacological Applications

The potential applications of this compound are diverse:

  • Anticancer Agent : Due to its cytotoxic properties against various cancer cell lines.
  • Antimicrobial Agent : Effective against both Gram-positive and Gram-negative bacteria.
  • Therapeutic Targeting : Potential for use in diseases where enzyme inhibition or receptor modulation is beneficial.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

Reaction ComponentConditions/ParametersYieldPurityReference
Ultrasound (4 hr)Ethanol, Yb(OTf)₃, 25°C66%>95%
Conventional refluxDMF, I₂, triethylamine, 80°C61%90%

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential. For instance, in structurally related N-aryl carboxamides, ¹H NMR resolved methylene protons (δ 3.5–4.0 ppm) and aromatic substituents (δ 6.8–7.5 ppm), while ¹³C NMR confirmed carbonyl groups (δ 165–170 ppm) . HRMS provides molecular ion validation (e.g., [M+H]⁺ at m/z 455.5 for analogs) .

Q. Key Methodological Considerations :

  • Sample preparation : Use deuterated DMSO or CDCl₃ for NMR.
  • MS calibration : Employ electrospray ionization (ESI) for polar intermediates.

Basic: How can researchers predict the biological activity of this compound?

Answer:
Activity prediction relies on structural analogs. For example, 1,3,4-thiadiazole derivatives with chloroaryl and methylthiazole groups exhibit antimicrobial and antitumor activity . Computational tools (e.g., molecular docking) can map interactions with targets like kinase enzymes.

Q. Steps for Prediction :

Database mining : Compare with PubChem entries for similar scaffolds .

In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) as a preliminary screen .

Advanced: How can regioselectivity challenges during synthesis be addressed?

Answer:
Regioselectivity in thiazole and dioxine ring formation can be controlled via:

  • Directing groups : Introduce electron-withdrawing substituents (e.g., -NO₂) to guide cyclization .
  • Computational modeling : Use DFT calculations to predict favorable reaction pathways .

Case Study :
In N-aryl-3-oxobutanamides, regioselective cyclization was achieved by tuning steric bulk at the aryl group, favoring 5-membered ring closure .

Advanced: What strategies validate structure-activity relationships (SAR) for this compound?

Answer:
SAR studies require systematic substituent variation. For example:

  • Thiazole modification : Replace the 2-chlorophenyl group with 4-methoxyphenyl to assess solubility changes.
  • Dioxine ring : Introduce electron-donating groups (e.g., -OCH₃) to evaluate metabolic stability .

Q. Table 2: Example SAR Data from Analogous Compounds

Substituent PositionBiological Activity (IC₅₀)Solubility (µg/mL)Reference
2-Chlorophenyl12 µM (Anticancer)5.2
4-Methoxyphenyl18 µM (Antimicrobial)18.7

Advanced: How should researchers resolve contradictions in solubility or bioactivity data?

Answer:
Contradictions often arise from impurities or assay variability. Mitigation strategies include:

  • Reproducibility checks : Re-synthesize batches and validate via HPLC (>98% purity) .
  • Assay standardization : Use ATP-based cell viability assays for cytotoxicity to minimize variability .

Example : A 15% discrepancy in reported IC₅₀ values for a thiazole analog was traced to DMSO concentration differences in cell culture media .

Advanced: How can theoretical frameworks guide experimental design for this compound?

Answer:
Link research to conceptual frameworks like:

  • Hammett substituent constants : Predict electronic effects of aryl groups on reactivity .
  • Lipinski’s Rule of Five : Optimize pharmacokinetic properties during derivative design .

Q. Implementation :

  • Design derivatives with logP <5 and molecular weight <500 Da to enhance drug-likeness .

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